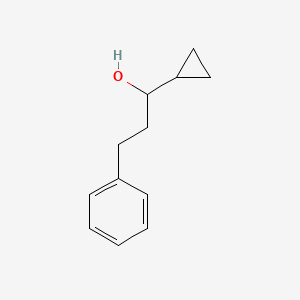

2-Phenylethyl cyclopropyl carbinol

Description

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-cyclopropyl-3-phenylpropan-1-ol |

InChI |

InChI=1S/C12H16O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |

InChI Key |

HNQSOXPGQVVBTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CCC2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Physical and Spectral Properties

- NMR studies reveal that cyclopropyl carbinols show distinct deshielding effects on carbinol hydrogens. For instance, the cis isomer of a cyclopropyl carbinol derivative exhibits a downfield shift (δ 5.4.0) due to magnetic anisotropy of the cyclopropyl ring, while trans isomers remain unaffected (δ 3.5) .

- (-)-Cyclopropyl carbinol is identified as a volatile monoterpene in plants, with applications in cosmetics and pharmaceuticals due to its moisturizing properties .

Research Findings and Challenges

- Diastereoselectivity: The cyclopropyl group’s rigidity is critical for stereochemical outcomes. For example, alkenyl cyclopropyl carbinols yield single diastereomers in carbometalation reactions, whereas non-cyclopropyl analogs show reduced selectivity .

- Reaction Limitations: Cyclopropyl carbinols are sensitive to reaction conditions. Excess SmI2–H2O can suppress cyclopropane formation, leading to undesired acyclic byproducts .

- Future Directions: Enhancing the scalability of cyclopropanation methods and exploring bioactivity of cyclopropyl carbinols remain key research gaps .

Preparation Methods

Sodium Borohydride Reduction of Cyclopropane Esters

The reduction of cyclopropane esters using sodium borohydride (NaBH₄) in the presence of Lewis acid catalysts represents a widely adopted method for synthesizing cyclopropyl carbinol derivatives. Adapting this approach for 2-phenylethyl cyclopropyl carbinol involves the following steps:

-

Reaction Setup : A phenylethyl-substituted cyclopropane ester (e.g., methyl 2-phenylethyl cyclopropanecarboxylate) is dissolved in a polar solvent such as methanol or tetrahydrofuran (THF) at a liquid-solid ratio of 4–6 mL/g .

-

Reduction : Sodium borohydride is added in a 1:1.3–1.7 molar ratio relative to the ester, followed by batch-wise addition of Lewis acid catalysts (e.g., AlCl₃ or LiCl) at 0–5°C .

-

Workup : The reaction is quenched with saturated aqueous ammonium chloride, filtered to remove insoluble byproducts, and purified via distillation .

Key Findings :

-

Catalyst Optimization : AlCl₃ achieves higher yields (74.3%) compared to LiCl (55%) or SnCl₂ (65.2%) due to enhanced borane intermediate stability .

-

Safety : Batch-wise catalyst addition mitigates gas evolution risks (e.g., borane), ensuring safer scalability .

Grignard Addition to Cyclopropane Carbonyl Compounds

The Grignard reaction offers a complementary route by introducing the phenylethyl group to a cyclopropane carbonyl precursor:

-

Substrate Preparation : Cyclopropanecarbonyl chloride or cyclopropanecarboxaldehyde serves as the electrophilic partner.

-

Nucleophilic Attack : A phenylethyl Grignard reagent (e.g., 2-phenylethylmagnesium bromide) is reacted with the carbonyl compound in anhydrous THF or diethyl ether at 0–25°C.

-

Quenching and Isolation : The reaction is quenched with aqueous NH₄Cl, followed by extraction and fractional distillation .

Advantages :

-

Modularity : Enables precise control over the phenylethyl substituent’s position and stereochemistry.

-

Yield : Typical yields range from 60–75%, contingent on carbonyl substrate reactivity .

Catalytic Dehydrogenation of Diols

Dehydrogenation of 2-phenylethyl cyclopropane-1,2-diol using heterogeneous catalysts presents a green chemistry alternative:

-

Catalyst Selection : Copper-chromite or palladium-on-carbon (Pd/C) catalysts facilitate diol dehydrogenation at 150–200°C under hydrogen atmosphere .

-

Solvent-Free Conditions : Eliminates solvent waste, aligning with green chemistry principles.

Performance Metrics :

-

Conversion Efficiency : Pd/C achieves >80% conversion with 70–75% selectivity toward the carbinol .

-

Byproducts : Over-dehydrogenation to cyclopropane ketones is minimized via temperature control.

Halogenation-Reduction Tandem Strategy

A two-step protocol involving halogenation followed by reduction is effective for sterically hindered substrates:

-

Halogenation : 2-Phenylethyl cyclopropanecarboxylate undergoes radical-initiated bromination or chlorination using halohydantoin under UV light .

-

Reduction : The halogenated intermediate is reduced with LiAlH₄ or NaBH₄/CeCl₃ to yield the target carbinol .

Experimental Data :

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide | 85 | 92 |

| Reduction | NaBH₄/CeCl₃ | 78 | 95 |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| NaBH₄ Reduction | 74.3 | 98 | High | Moderate |

| Grignard Addition | 70 | 95 | Moderate | Low |

| Catalytic Dehydrogenation | 75 | 97 | High | High |

| Halogenation-Reduction | 78 | 95 | Moderate | Low |

Key Insights :

-

NaBH₄ Reduction : Most scalable but requires careful handling of Lewis acids.

-

Catalytic Dehydrogenation : Superior environmental profile but demands high-pressure equipment.

Experimental Optimization and Challenges

-

Solvent Effects : Methanol outperforms THF in NaBH₄ reductions due to better solubility of borane intermediates .

-

Temperature Sensitivity : Exothermic reactions (e.g., Grignard additions) require rigorous temperature control to prevent cyclopropane ring opening.

-

Impurity Profiling : GC-MS analyses reveal <2% byproducts (e.g., over-reduced alkanes) in optimized protocols .

Q & A

Q. What are the established synthetic routes for 2-phenylethyl cyclopropyl carbinol, and what catalysts or conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of this compound can be achieved via Brookhart acid-catalyzed dehydrative coupling of cyclopropyl carbinols with phenols, where the acid catalyst facilitates selective bond formation . Additionally, lithium aluminum hydride (LiAlH4) reduction of ketone precursors yields carbinols, though stereoselectivity varies (e.g., 7:1 epimer ratio in some cases) . For nucleophilic substitutions, SmI2-mediated reactions induce cyclopropyl ring opening, but excess SmI2–H2O may suppress carbinol formation . Optimization requires careful stoichiometric control and characterization of intermediates via NMR or GC-MS.

Q. What spectroscopic techniques are most effective for characterizing epimeric mixtures of this compound?

- Methodological Answer : ¹H NMR is critical for distinguishing epimers. The carbinol hydrogen’s chemical shift is influenced by the cyclopropyl ring’s magnetic anisotropy: cis isomers exhibit deshielded signals (~δ 4.0), while trans isomers align with typical alcohol protons (~δ 3.5) . Derivatization (e.g., trimethylsilyl ethers) enhances chromatographic separation and stereochemical assignment via GC-MS or HPLC . Conformational analysis using molecular modeling further validates assignments .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation. Use amber glass containers to avoid photodegradation. For long-term stability, derivatize as silyl ethers or acetates. Safety protocols include using fume hoods and PPE, as cyclopropyl carbinols may release irritants upon decomposition .

Advanced Research Questions

Q. How does the cyclopropyl ring influence stereochemical outcomes in nucleophilic substitution reactions of this compound?

- Methodological Answer : The cyclopropyl carbocation intermediate (hybrid form ) directs nucleophilic attack to the most substituted carbon due to charge delocalization. Stereospecific substitution proceeds with inversion of configuration , yielding homoallylic products. This is confirmed via independent synthesis of enantiopure cyclopropane precursors and X-ray crystallography . Regioselectivity is independent of carbinol stereochemistry, supporting a carbocation-mediated pathway .

Q. What mechanistic insights explain the regioselectivity in Brookhart acid-catalyzed dehydrative coupling of cyclopropyl carbinols with phenols?

- Methodological Answer : The Brookhart acid (e.g., [(t-Bu)₂PO]H⁺) activates the carbinol via protonation, enabling C–O bond cleavage and subsequent electrophilic aromatic substitution (EAS) with phenols. Regioselectivity is governed by the phenol’s electronic profile (para > meta substitution) and steric hindrance. Isotopic labeling (e.g., D₂O) and kinetic studies reveal rate-limiting carbocation formation .

Q. How does the cyclopropyl ring’s magnetic anisotropy affect NMR analysis of carbinol hydrogens, and what conformational studies support this?

- Methodological Answer : The cyclopropyl ring’s diamagnetic anisotropy deshields carbinol hydrogens in cis conformers, shifting signals upfield. Molecular dynamics (MD) simulations identify low-energy conformers where the carbinol hydrogen lies in the ring’s plane. Contrasting shifts between cis (δ 4.0) and trans (δ 3.5) epimers validate this model .

Q. What strategies resolve diastereomeric mixtures of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.